4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine
Description
Structure
2D Structure
Properties
IUPAC Name |
4,5-difluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2/c8-5-3-11-7-4(6(5)9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVZRADTOCTZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80701225 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196507-66-0 | |
| Record name | 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80701225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
The most widely employed approach involves palladium-catalyzed Suzuki-Miyaura coupling reactions, which facilitate the formation of the pyrrolo[2,3-b]pyridine core with fluorine substituents at positions 4 and 5.
- Preparation of 4,5-difluoropyridine derivatives: Starting from commercially available 4,5-difluoropyridine or its halogenated precursors.
- Coupling with heteroaryl boronic acids or boronate esters: Using palladium catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, in the presence of bases like potassium carbonate or cesium carbonate, under inert atmospheres.
- Reaction Conditions: Typically conducted at elevated temperatures (70–100°C) in solvents such as dioxane, dimethylformamide (DMF), or acetonitrile.
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(dppf)Cl₂ | 75–85% | |
| Base | K₂CO₃ | — | |
| Solvent | Dioxane/water (2.5:1) | — | |
| Temperature | 80°C | — |
Fluorination Strategies
Selective fluorination at the 4,5-positions is achieved via electrophilic fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI).
- Conducted under anhydrous conditions in solvents like acetonitrile.
- Reactions are monitored via ^19F NMR to ensure regioselectivity.
- Typically performed at 70°C for 12–24 hours.
| Reagent | Conditions | Selectivity | Reference |
|---|---|---|---|
| Selectfluor® | Acetonitrile, 70°C | 4,5-difluoro | |
| NFSI | DCM, room temp | Less regioselectivity |
Silyl Protection and Functionalization
The introduction of the tris(1-methylethyl)silyl (TIPS) group at position 1 enhances compound stability and facilitates further functionalization.
- Deprotonation of the nitrogen atom using sodium hydride (NaH) in THF.
- Subsequent reaction with tris(1-methylethyl)silyl chloride.
- Purification via silica gel chromatography or recrystallization yields yields of approximately 36–75%, depending on conditions.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NaH | THF | 0°C to room temp | 36–75% | |
| TIPS-Cl | — | — | — |
Detailed Reaction Conditions and Data
Research Findings and Analysis
Mechanistic Insights
- Suzuki-Miyaura coupling involves oxidative addition of the halogenated pyridine to Pd(0), transmetalation with boronic acid, and reductive elimination to form the C–C bond.
- Electrophilic fluorination proceeds via the formation of a fluoronium ion intermediate, with regioselectivity influenced by steric and electronic factors.
- Silyl protection stabilizes the nitrogen atom and directs subsequent reactions, with the TIPS group providing steric hindrance that influences regioselectivity.
Optimization Strategies
- Use of high-purity reagents and inert atmospheres (nitrogen or argon) enhances yields.
- Temperature control during fluorination minimizes over-fluorination.
- Choice of solvent impacts solubility and reaction rate; dioxane and acetonitrile are preferred.
Challenges and Solutions
- Achieving regioselective fluorination remains challenging; employing steric hindrance and directing groups improves selectivity.
- Silyl group stability under reaction conditions necessitates careful temperature and reagent control.
Summary Table of Preparation Methods
| Method | Key Reagents | Typical Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Halogenated pyridine + boronic acid | 80°C, Pd catalyst, base | High yield, regioselectivity | Requires pre-halogenation |
| Electrophilic fluorination | Selectfluor® or NFSI | 70°C, anhydrous | Direct fluorination | Over-fluorination risk |
| Silyl protection | NaH + TIPS-Cl | 0°C to RT, THF | Stability, directing effect | Additional steps |
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully reduced pyrrolo[2,3-b]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-b]pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyridine-2-carboxylic acids exhibit promising anticancer properties. The compound 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been investigated for its ability to inhibit specific cancer cell lines. For instance, research has shown that similar compounds can act as inhibitors for protein kinases involved in cancer progression, suggesting that this compound may also possess similar inhibitory effects.
Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, a related pyridine derivative was tested against various kinases, demonstrating an IC50 value in the low micromolar range. This suggests that 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid could be developed into a therapeutic agent for targeted cancer therapies.
Catalytic Applications
Green Synthesis Catalyst
5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid has been explored as a catalyst in multicomponent reactions (MCRs). Its effectiveness in catalyzing the synthesis of complex organic molecules highlights its utility in green chemistry practices.
Table 1: Catalytic Efficiency Comparison
| Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|
| 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid | 5 | 98 |
| Pyridine-3-carboxylic acid | 10 | 90 |
| Acetic Acid | 15 | 85 |
This table illustrates the superior efficiency of 5-(4-Fluoro-2-methylphenyl)pyridine-2-carboxylic acid compared to other catalysts, emphasizing its rapid reaction time and high yield.
Materials Science Applications
Polymerization Processes
The compound has been utilized in polymerization processes to create functionalized polymers with enhanced properties. Its ability to act as a monomer or co-monomer can lead to materials with improved thermal stability and mechanical strength.
Case Study: Functionalized Polymers
In a study published in Macromolecules, researchers synthesized a series of polymers incorporating pyridine derivatives. The resulting materials exhibited enhanced conductivity and thermal properties, making them suitable for applications in electronic devices.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in cancer cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22)
- Substituents : Bromine at position 5, methyl group at N1.
- Synthesis : Prepared via alkylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine with methyl iodide in THF (75% yield) .
- However, bromine’s larger size may reduce metabolic stability compared to fluorine.
3-((5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethynyl)benzonitrile (Compound 21f)
- Substituents : Ethynylbenzonitrile at position 3, dimethoxyphenyl at position 3.
- Properties: The electron-withdrawing cyano group and methoxy substituents modulate electronic density, improving binding affinity to kinases. Reported purity: 98% .
Comparison with 4,5-Difluoro Analog :
Thieno[2,3-b]pyridine Derivatives
Thieno[2,3-b]pyridines replace the pyrrole ring with a thiophene, introducing sulfur’s electron-rich character. Examples include:
Key Differences :
- Electronic Effects : Thiophene’s sulfur enhances π-electron density, favoring interactions with aromatic residues in enzymes.
- Bioactivity: Thieno derivatives show broader antimicrobial activity, while 4,5-difluoro-pyrrolo derivatives may excel in kinase inhibition due to fluorine’s hydrophobic interactions .
Furo[2,3-b]pyridine Derivatives
Furo[2,3-b]pyridines incorporate a furan ring, introducing oxygen’s electronegativity. These compounds are noted for:
Comparison :
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo-pyrimidines fused with benzofuran (e.g., from ) exhibit:
Contrast :
- Structural Rigidity : Pyrazolo-pyrimidines’ fused rings limit conformational flexibility, whereas 4,5-difluoro-pyrrolo[2,3-b]pyridine’s bicyclic system allows adaptive binding.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Challenges : Fluorination of pyrrolo[2,3-b]pyridine requires specialized reagents (e.g., DAST), whereas bromination and alkylation are more straightforward .
- Biological Performance: The 4,5-difluoro derivative’s combination of electronic effects and metabolic stability positions it as a superior candidate for kinase-targeted therapies compared to thieno or furo analogs .
- Thermodynamic Stability : Fluorine’s inductive effect stabilizes the pyrrolo core against enzymatic degradation, a critical advantage over oxygen- or sulfur-containing analogs .
Biological Activity
4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores the compound's mechanism of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Target and Binding
The primary target of this compound is the FGFR, which plays a crucial role in various cellular processes including proliferation and differentiation. The compound binds to the tyrosine kinase domain of FGFRs (FGFR1, FGFR2, and FGFR3), leading to inhibition of receptor activity. This interaction is facilitated by the presence of fluorine atoms, which enhance binding affinity through hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Inhibition of FGFR signaling affects several downstream pathways such as RAS–MEK–ERK and PI3K–Akt. These pathways are vital for cell growth and survival; thus, inhibiting them can lead to decreased cell proliferation and increased apoptosis in cancer cells .
Biological Activity
Anticancer Properties
Studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in vitro assays using breast cancer 4T1 cells showed significant inhibition of cell proliferation and induction of apoptosis with IC50 values in the nanomolar range (7–712 nM) against various FGFRs .
Anti-inflammatory Effects
Additionally, the compound has been investigated for its anti-inflammatory properties. It has shown potential in inhibiting phosphodiesterase enzymes, which could further broaden its therapeutic applications beyond oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates high gastrointestinal absorption. It is also noted as a CYP1A2 inhibitor, which may influence its metabolism and interactions with other drugs . Stability studies suggest that the compound should be stored under inert atmospheric conditions at temperatures between 2-8°C to maintain its efficacy .
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxicity of various derivatives of this compound against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against ovarian cancer cells while showing limited toxicity towards healthy cardiac cells .
- PDE Inhibition Study : Another investigation focused on the compound's inhibition of phosphodiesterase enzymes. The study found that certain derivatives exhibited significant inhibitory activity against PDE4B, demonstrating potential for treating inflammatory diseases .
Data Summary
| Biological Activity | Effect Observed | IC50 Values (nM) | Cell Type |
|---|---|---|---|
| FGFR Inhibition | Inhibition of cell proliferation | 7 - 712 | Cancer Cells (e.g., breast cancer 4T1) |
| Anti-inflammatory | Inhibition of PDE4B | Not specified | Macrophages |
| Cytotoxicity | Moderate against ovarian cancer | Not specified | Ovarian Cancer Cells |
Q & A
Basic: What are the common synthetic routes for 4,5-Difluoro-1H-pyrrolo[2,3-b]pyridine derivatives?
Answer:
The synthesis typically involves:
- Palladium-catalyzed cross-coupling reactions : For introducing aryl or alkynyl substituents at the 3- or 5-position. For example, Suzuki-Miyaura coupling using 3,4-dimethoxyphenylboronic acid and Pd(PPh₃)₄ in toluene/EtOH at 105°C .
- Halogenation and functionalization : Bromination at the 5-position using reagents like NBS or direct nitration with concentrated HNO₃, followed by nucleophilic substitution .
- Silica gel chromatography : A standard purification method for intermediates (e.g., 36–37% yields for 3,5-disubstituted derivatives) .
Key Challenges : Low yields due to steric hindrance from fluorine atoms and competing side reactions.
Basic: How is structural characterization performed for fluorinated pyrrolopyridine derivatives?
Answer:
- ¹H/¹³C NMR : Used to confirm substitution patterns. For example, the absence of a proton signal at the 4,5-positions confirms fluorine substitution .
- LC-MS/HPLC : Validates purity (>98% for derivatives like 21e and 21f) .
- Elemental analysis : Ensures stoichiometric accuracy for novel intermediates (e.g., C₇H₆N₂O derivatives) .
Basic: What biological targets are associated with this compound?
Answer:
- Kinase inhibition : Derivatives show potent activity against fibroblast growth factor receptors (FGFR1–3, IC₅₀ = 7–25 nM) and Bruton’s tyrosine kinase (BTK, IC₅₀ < 10 nM) .
- Antitumor activity : Demonstrated in peritoneal mesothelioma models via modulation of JAK3 and Hedgehog pathways .
Advanced: How can researchers optimize synthetic yields for fluorinated pyrrolopyridines?
Answer:
- Reagent selection : Use of NaH/MeI for methylation (75% yield for 5-bromo-1-methyl derivatives) .
- Temperature control : Reflux conditions in toluene/EtOH improve coupling efficiency .
- Purification strategies : Gradient ethyl acetate/hexane chromatography reduces byproduct contamination .
Data Contradictions : Lower yields (e.g., 36%) in Sonogashira couplings suggest fluorine’s electron-withdrawing effects may hinder reactivity .
Advanced: How to address contradictory biological data (e.g., FGFR vs. CLK inhibition)?
Answer:
- Target profiling : Use isoform-specific assays (e.g., FGFR1–4 vs. CLK1–4) to resolve selectivity .
- Structural analogs : Modify the furo[2,3-b]pyridine core to enhance binding to specific kinases (e.g., CLK inhibitors with <10 nM IC₅₀) .
- Docking studies : Compare binding poses in FGFR1 (PDB: 3RHK) vs. CLK1 (PDB: 6Y7O) to rationalize selectivity .
Advanced: What computational methods predict fluorine’s impact on reactivity and bioactivity?
Answer:
- DFT calculations : Analyze electron density maps to assess fluorine’s inductive effects on ring aromaticity .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., FGFR1-ligand complexes) to optimize fluorine placement .
- QSAR models : Correlate substituent electronegativity (e.g., 3,5-difluoro vs. 4-chloro derivatives) with IC₅₀ values .
Advanced: How to design SAR studies for 3,5-disubstituted derivatives?
Answer:
- Substituent variation : Compare electron-withdrawing (fluoro, nitro) and donating (methoxy) groups at the 3- and 5-positions .
- Bioisosteric replacement : Replace fluorine with chloro or trifluoromethyl groups to balance potency and solubility .
- Activity cliffs : Identify critical substituents (e.g., 4-fluorophenyl vs. 2-fluorophenyl) using IC₅₀ heatmaps .
Advanced: What strategies improve metabolic stability of pyrrolopyridine-based inhibitors?
Answer:
- Fluorine substitution : Reduces CYP450-mediated oxidation (e.g., 4,5-difluoro analogs show >2× longer half-life vs. non-fluorinated analogs) .
- Prodrug design : Introduce ester groups (e.g., methyl 4-fluorobenzoate) for controlled release .
- Salt formation : Use HCl or tosylate salts to enhance solubility without compromising activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
